(4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-methyl-2,3-dihydro-1-benzofuran.
Condensation Reaction: The final step involves the condensation of the brominated phenyl compound with the benzofuran derivative and a pyrazolidine-3,5-dione precursor under suitable conditions, such as the presence of a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities can be explored through in vitro and in vivo studies to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can be studied to develop new pharmaceuticals.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione would depend on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-chlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-fluorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-methylphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione lies in the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interactions with biological targets.
Properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-8-13-9-12(2-7-17(13)25-11)10-16-18(23)21-22(19(16)24)15-5-3-14(20)4-6-15/h2-7,9-11H,8H2,1H3,(H,21,23)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDUGBYLCIJYOE-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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